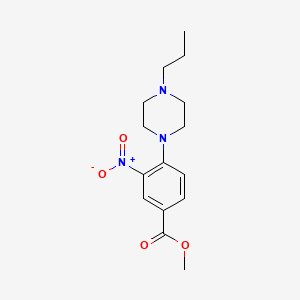![molecular formula C11H10N2O2S2 B1387435 {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1105190-64-4](/img/structure/B1387435.png)
{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
概要
説明
{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of pyridine-2-methylthiol with thiazole-4-acetic acid under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioether group, forming a simpler thiazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Chemistry
In chemistry, {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid serves as a versatile intermediate for the synthesis of various heterocyclic compounds
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
類似化合物との比較
Similar Compounds
{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid: Known for its anti-inflammatory and antimicrobial properties.
{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}propionic acid: Similar structure but with a propionic acid group, showing different biological activities.
{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}butyric acid: Another analog with a butyric acid group, used in different chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of pyridine and thiazole rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for further study and application.
特性
IUPAC Name |
2-[2-(pyridin-2-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c14-10(15)5-9-7-17-11(13-9)16-6-8-3-1-2-4-12-8/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONCYHAFHHZEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B1387354.png)
![[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1387356.png)



(propan-2-yl)amine](/img/structure/B1387362.png)



![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)


![2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387374.png)
